molecular formula C11H11FO2 B1520332 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid CAS No. 1235439-86-7

3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B1520332
CAS No.: 1235439-86-7
M. Wt: 194.2 g/mol
InChI Key: FEVYXDFIUWVWRC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13FO2, with a molecular weight of approximately 208.23 g/mol. The compound features a cyclobutane ring, a carboxylic acid functional group, and a para-fluorophenylmethyl substituent. The presence of fluorine atoms is known to enhance the lipophilicity and binding affinity of compounds, which may contribute to their biological activity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity , potentially effective against certain bacterial strains. This property is significant for developing new therapeutic agents targeting resistant bacterial infections.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties , which could be beneficial in treating conditions characterized by excessive inflammation. The specific mechanisms through which this compound exerts its anti-inflammatory effects require further investigation.

Enzyme Inhibition and Receptor Modulation

The fluorinated structure of this compound enhances its potential as an enzyme inhibitor . Studies have shown that compounds with similar structures can effectively inhibit enzymes involved in various diseases, including cancer and metabolic disorders .

Study on Anticancer Activity

A notable study evaluated the anticancer potential of structurally related compounds, revealing that fluorinated cyclobutane derivatives exhibit selective activity against various cancer cell lines. The National Cancer Institute's screening indicated that these compounds could inhibit growth in leukemia and lung cancer cell lines . Although specific data on this compound is limited, its structural similarities suggest a promising avenue for anticancer activity.

The mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the carboxylic acid group may facilitate interactions with biological targets through hydrogen bonding or ionic interactions, enhancing its pharmacological profile.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other fluorinated compounds:

Compound Molecular Formula Biological Activity
This compoundC12H13FO2Antimicrobial, anti-inflammatory
3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acidC11H10F3O2Enzyme inhibition, potential anticancer activity
Anti-1-amino-3-(18F-fluorocyclobutane-1-carboxylic acidC6H8F2NPET imaging agent in cancer diagnosis

Properties

IUPAC Name

3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVYXDFIUWVWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-86-7
Record name 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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